molecular formula C14H12BrN3O2S B11062964 5-(4-bromophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

5-(4-bromophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

Cat. No.: B11062964
M. Wt: 366.23 g/mol
InChI Key: DEVWZAYGTSUGHO-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of a bromophenyl group, a methylsulfanyl group, and a dihydropyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione typically involves multi-step organic reactions

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methylthiolate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its potential bioactivity.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, it can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
  • 5-(4-fluorophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

Uniqueness

Compared to similar compounds, 5-(4-bromophenyl)-2-(methylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its efficacy in therapeutic applications.

Properties

Molecular Formula

C14H12BrN3O2S

Molecular Weight

366.23 g/mol

IUPAC Name

5-(4-bromophenyl)-2-methylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C14H12BrN3O2S/c1-21-14-17-12-11(13(20)18-14)9(6-10(19)16-12)7-2-4-8(15)5-3-7/h2-5,9H,6H2,1H3,(H2,16,17,18,19,20)

InChI Key

DEVWZAYGTSUGHO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Br)C(=O)N1

Origin of Product

United States

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